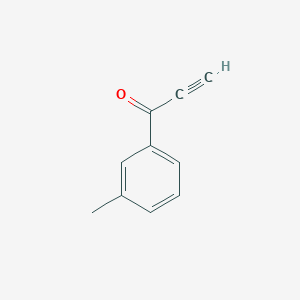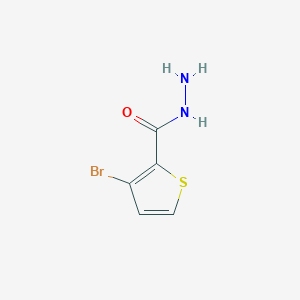
3-Bromothiophene-2-carbohydrazide
説明
3-Bromothiophene-2-carbohydrazide is a useful research compound. Its molecular formula is C5H5BrN2OS and its molecular weight is 221.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photoaffinity Labeling in Structural Biology
Photoaffinity labeling (PAL) is a technique utilized in structural biology to study the interactions between biomolecules and potential drug targets. This method involves photoreactive groups, such as arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine, highlighting its application in investigating biological membranes, replicative and transcriptional complexes, and carbohydrate-binding proteins. The use of such photoreactive probes can be indirectly related to the study of compounds like 3-Bromothiophene-2-carbohydrazide, especially in the context of understanding their interaction with biological targets (Vodovozova, 2007).
Electrochemical Biosensors for Clinical and Pharmaceutical Applications
Electrochemical biosensors based on enzyme inhibition are critical for monitoring various drugs and potentially for compounds like this compound. These biosensors are used for detecting drugs that serve as enzyme inhibitors, which are important in treating diseases like gout, diabetes, AIDS, and Alzheimer's. The development and application of these biosensors emphasize the importance of understanding the interactions between chemical compounds and biological systems for therapeutic purposes (El Harrad et al., 2018).
Brominated Flame Retardants: Environmental Impact
Research on polybrominated diphenyl ethers (PBDEs) and other brominated flame retardants (BFRs) highlights the environmental and health implications of brominated compounds. Studies focusing on the exposure pathways, levels, and toxicity of these compounds provide a framework for understanding the potential environmental behavior and impact of structurally related brominated compounds, such as this compound. This research underscores the importance of evaluating the ecological risks and biodegradability of brominated chemicals (Wu et al., 2020).
Biologically Produced Diols: Downstream Processing
The review on downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol sheds light on the challenges and techniques involved in the recovery and purification of diols from fermentation broth. While not directly related to this compound, understanding the methods for separating and purifying these compounds can provide insights into potential industrial and research applications of related chemicals (Xiu & Zeng, 2008).
特性
IUPAC Name |
3-bromothiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c6-3-1-2-10-4(3)5(9)8-7/h1-2H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQNKHYKMPUEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



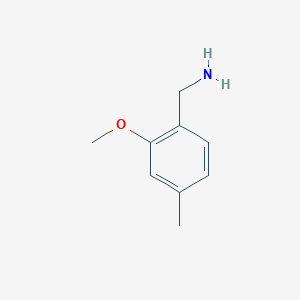

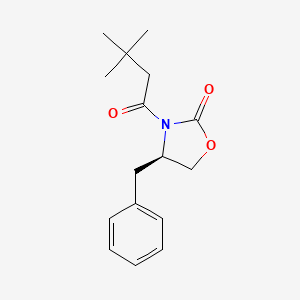
![6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1397136.png)
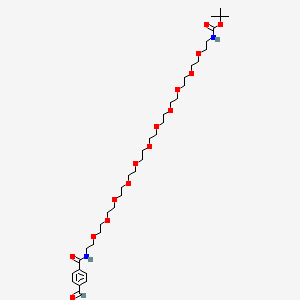
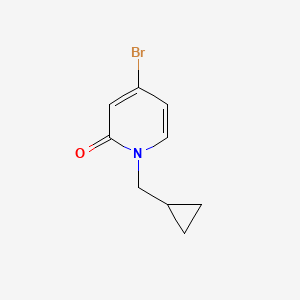
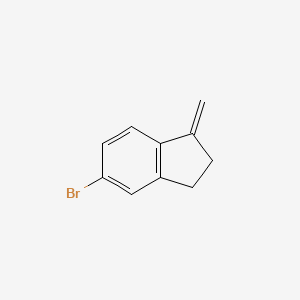


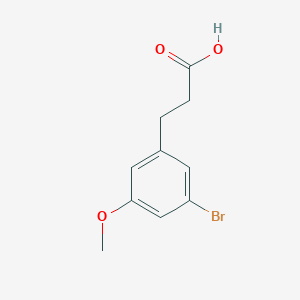
![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]](/img/structure/B1397145.png)
![Butanoic acid, 4-[(triphenylmethyl)thio]-](/img/structure/B1397148.png)
